molecular formula C8H13ClN2 B11731093 3-(1-Aminoethyl)aniline hydrochloride

3-(1-Aminoethyl)aniline hydrochloride

Cat. No.: B11731093
M. Wt: 172.65 g/mol
InChI Key: GLWBUAHIPLTXIQ-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)aniline hydrochloride is an organic compound with the molecular formula C8H12N2·HCl. It is a derivative of aniline, where the amino group is substituted at the meta position with a 1-aminoethyl group. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)aniline hydrochloride typically involves the reduction of nitro compounds or the direct amination of halogenated aromatic compounds. One common method is the reduction of 3-nitroacetophenone followed by reductive amination. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex organic molecules through various chemical reactions, including oxidation and substitution reactions.
  • Catalyst Development : Research has demonstrated its utility in developing new catalytic systems, particularly in reductive amination processes where it can enhance reaction yields under specific conditions .

Biology

  • Enzyme Mechanisms : 3-(1-Aminoethyl)aniline hydrochloride is used to study enzyme mechanisms due to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. This interaction can influence enzyme activity and receptor binding.
  • Bioactive Compound Synthesis : It acts as a building block for synthesizing bioactive compounds, contributing to research in drug discovery and development.

Medicine

  • Therapeutic Potential : Investigations into its pharmacological properties have shown promise for various therapeutic applications. Its unique structure allows it to interact with different biological targets, potentially leading to new drug candidates .
  • Drug Development : The compound is being explored as a precursor in the synthesis of novel drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter precursors .

Industrial Applications

  • Dyes and Pigments : this compound is utilized in producing dyes and pigments, leveraging its chemical properties for color development in various materials.
  • Specialty Chemicals : The compound plays a role in manufacturing specialty chemicals, including those used in coatings and adhesives, where its reactivity enhances product performance.

Case Studies

  • Pharmaceutical Development : A study demonstrated the successful synthesis of a novel anti-inflammatory drug using this compound as a key intermediate. The drug exhibited significant efficacy in preclinical trials .
  • Catalytic Applications : Research highlighted the use of this compound in optimizing catalytic reactions under high pressure and temperature conditions, achieving up to 88% yield in specific reductive amination processes .
  • Biological Activity Exploration : Investigations into the compound's interaction with muscarinic receptors indicated potential applications in treating cognitive disorders, showcasing its relevance in modern medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    3-Aminophenol: An aniline derivative with a hydroxyl group at the meta position.

Uniqueness

3-(1-Aminoethyl)aniline hydrochloride is unique due to the presence of the 1-aminoethyl group, which imparts distinct chemical properties and reactivity. This substitution allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Biological Activity

3-(1-Aminoethyl)aniline hydrochloride, also known as (S)-3-(1-aminoethyl)aniline hydrochloride, is a compound with significant biological activity and potential applications in various fields, including pharmacology and biochemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₃ClN₂
  • Molecular Weight : 172.66 g/mol
  • CAS Number : 1391585-30-0

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. It has been shown to influence several biochemical pathways, which may lead to therapeutic effects in certain conditions.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the physiological responses in cells.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound possesses antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .
  • Antifungal Activity :
    • The compound has shown antifungal efficacy against species such as Candida albicans, with MIC values ranging from 0.0048 to 0.039 mg/mL .
  • Cytotoxic Effects :
    • Studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation .

Study 1: Antimicrobial Properties

A study conducted on various derivatives of aniline, including this compound, evaluated their antimicrobial efficacy. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antimicrobial agent in clinical settings .

Study 2: Cytotoxicity Against Cancer Cells

In a comparative study involving several aniline derivatives, this compound was tested for its cytotoxic effects on human cancer cell lines. The findings revealed a dose-dependent response where higher concentrations led to significant cell death, suggesting its utility in cancer treatment strategies .

Research Findings Summary

Activity Type Target Organism/Cell Line MIC (mg/mL) Notes
AntibacterialStaphylococcus aureus0.0039 - 0.025Strong activity observed
AntibacterialEscherichia coli0.0039 - 0.025Effective against multiple strains
AntifungalCandida albicans0.0048 - 0.039Significant antifungal activity
CytotoxicityHuman cancer cell linesVariesInduces apoptosis

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

3-(1-aminoethyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6H,9-10H2,1H3;1H

InChI Key

GLWBUAHIPLTXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)N.Cl

Origin of Product

United States

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